Arabidiol
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Overview
Description
Arabidiol is a tricyclic triterpenoid that is perhydro-1H-cyclopenta[a]naphthalene that is substituted bu methyl groups at positions 3a, 6, 6, and 9a, by a hydroxy group at position 7, and by a (2R,5E)-2-hydroxy-6,10-dimethylundeca-5,9-dien-2-yl group at position 3 (the 3R,3aR,5aR,7S,9aR,9bR-isomer). It is a secondary alcohol, a tertiary alcohol and a tricyclic triterpenoid.
Scientific Research Applications
Arabinogalactan for Hepatic Drug Delivery
Arabinogalactan, derived from the tree Larix occidentalis, exhibits properties that make it a suitable carrier for delivering therapeutic agents to hepatocytes through the asialoglycoprotein receptor. Notably, intravenous injection of radiolabeled arabinogalactan in rats demonstrated a significant accumulation in the liver. Its structure, comprising a highly branched configuration with beta-galactopyranose, beta-arabinofuranose, and beta-arabinopyranose, and its lack of adverse reactions in toxicity studies underline its potential in hepatic drug delivery systems (Groman et al., 1994).
Effects of L-Arabinose on Lipogenesis
L-Arabinose, a naturally occurring pentose, has been shown to inhibit intestinal sucrase activity selectively. This inhibition is associated with reduced sucrose utilization, which in turn impacts lipogenesis. Studies on rats revealed that L-arabinose feeding not only prevents increases in lipogenic enzymes and triacylglycerol levels induced by dietary sucrose but also reduces the weights of epididymal adipose tissue and plasma insulin and triacylglycerol concentrations. These findings highlight the potential of L-arabinose in modulating sugar metabolism and lipogenesis (Osaki et al., 2001).
C19-Diterpenoid Alkaloid Arabinosides for Analgesic Activities
C19-diterpenoid alkaloid arabinosides, isolated from the lateral roots of Aconitum carmichaelii, exhibit notable analgesic effects. The unique structure of these compounds and their ability to inhibit acetic acid-induced writhing in mice at specific dosages underscore their potential as analgesic agents. The study of these compounds also provides valuable insights into the structure-activity relationships of glycosidic diterpenoid alkaloids (Guo et al., 2018).
properties
Product Name |
Arabidiol |
---|---|
Molecular Formula |
C30H52O2 |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
(3R,3aR,5aR,7S,9aR,9bR)-3-[(2R,5E)-2-hydroxy-6,10-dimethylundeca-5,9-dien-2-yl]-3a,6,6,9a-tetramethyl-1,2,3,4,5,5a,7,8,9,9b-decahydrocyclopenta[a]naphthalen-7-ol |
InChI |
InChI=1S/C30H52O2/c1-21(2)11-9-12-22(3)13-10-18-30(8,32)25-15-14-24-28(6)20-17-26(31)27(4,5)23(28)16-19-29(24,25)7/h11,13,23-26,31-32H,9-10,12,14-20H2,1-8H3/b22-13+/t23-,24+,25+,26-,28-,29+,30+/m0/s1 |
InChI Key |
KCSCTOANDBOIGV-ZFAZNOKVSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC[C@](C)([C@@H]1CC[C@H]2[C@]1(CC[C@@H]3[C@@]2(CC[C@@H](C3(C)C)O)C)C)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C1CCC2C1(CCC3C2(CCC(C3(C)C)O)C)C)O)C)C |
synonyms |
arabidiol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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